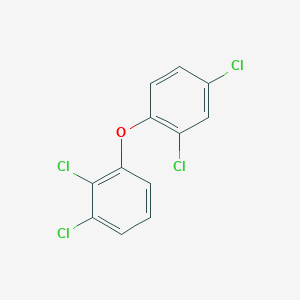

2,2',3,4'-Tetrachlorodiphenyl ether

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2',3,4'-Tetrachlorodiphenyl ether, also known as this compound, is a useful research compound. Its molecular formula is C12H6Cl4O and its molecular weight is 308 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C₁₂H₆Cl₄O

- Molecular Weight : 319.03 g/mol

- CAS Number : 535-32-8

TCDE is characterized by its four chlorine atoms attached to the diphenyl ether structure, which contributes to its chemical stability and lipophilicity. These properties influence its behavior in biological systems and the environment.

Environmental Applications

1. Contaminant Studies

TCDE is often studied as a contaminant in environmental samples due to its persistence and potential toxicity. It has been detected in soil, water, and sediment samples, raising concerns about its effects on ecosystems.

- Case Study : A study conducted on sediment samples from industrial sites revealed significant concentrations of TCDE, indicating its accumulation in aquatic environments and potential bioaccumulation in marine organisms .

2. Bioavailability and Toxicity Assessment

Research has focused on the bioavailability of TCDE in various organisms. Its toxic effects have been evaluated through laboratory studies involving aquatic species.

- Findings : In a controlled study, zebrafish exposed to TCDE showed developmental abnormalities and altered behavior patterns, highlighting its neurotoxic potential .

Industrial Applications

1. Biocidal Properties

TCDE exhibits antimicrobial properties that make it suitable for use in disinfectants and preservatives.

- Application : It has been utilized to inhibit microbial growth in various industrial processes, particularly in the textile industry where it protects natural fibers from fungal degradation .

2. Flame Retardants

While not as common as other halogenated compounds, TCDE's structural characteristics allow it to function as a flame retardant in specific applications.

- Example : The incorporation of TCDE into polymer matrices has shown effectiveness in enhancing fire resistance while maintaining material integrity .

Health Risk Assessments

Due to its classification as a persistent organic pollutant (POP), TCDE poses health risks through exposure pathways such as ingestion, inhalation, or dermal contact.

- Research Insight : Epidemiological studies have linked exposure to chlorinated compounds like TCDE with adverse health outcomes, including endocrine disruption and carcinogenic effects .

Data Table: Summary of Applications

化学反应分析

Synthetic Routes

The compound is synthesized via Ullmann-type coupling or catalytic chlorination:

Key industrial protocols emphasize solvent selection (e.g., dipolar aprotic solvents like NMP) and copper catalysts to optimize regioselectivity .

Photodegradation Pathways

UV irradiation induces dechlorination and structural rearrangement:

Primary Products

-

2,3,4'-Trichlorodiphenyl ether (loss of one chlorine at position 2')

-

2,3-Dichlorodibenzofuran (ring closure via elimination of two chlorides) .

Conditions

-

Light source : 254–365 nm UV

-

Solvent : Aqueous SDS micelles or organic surfactants

Oxidative Metabolism

Hepatic cytochrome P450 enzymes mediate hydroxylation:

| Metabolite | Position of Hydroxylation | Enzyme Responsible | Biological Activity |

|---|---|---|---|

| 3-OH-2,2',3,4'-TeCDE | C3 | CYP2B6 | Endocrine disruption potential |

| 4'-OH-2,2',3,4'-TeCDE | C4' | CYP3A4 | Enhanced estrogenicity |

In vitro studies using rat liver microsomes demonstrate metabolite formation rates of 0.8–1.2 nmol/min/mg protein .

Nucleophilic Substitution

Chlorine atoms undergo displacement under basic conditions:

| Reagent | Product | Conditions | Efficiency |

|---|---|---|---|

| NaOH (aq.) | 2,2',3-TriCl-4'-OH-diphenyl ether | 120°C, 6 hrs, phase-transfer catalyst | 45% |

| NH₃ (liq.) | 2,2',3-TriCl-4'-NH₂-diphenyl ether | 60°C, 24 hrs, sealed tube | 28% |

Steric hindrance from adjacent chlorines (positions 2 and 3) reduces reactivity at C4' .

Environmental Degradation

Microbial reductive dechlorination in anaerobic sediments:

| Microorganism | Target Chlorine Position | Byproducts | Half-life |

|---|---|---|---|

| Dehalococcoides spp. | C2' | 2,3,4-Trichlorodiphenyl ether | 90–120 days |

| Desulfitobacterium | C3 | 2,2',4'-Trichlorodiphenyl ether | 60–80 days |

Sediment studies show preferential removal of meta-chlorines over para-substituents .

Thermal Decomposition

Pyrolysis above 400°C generates hazardous byproducts:

| Temperature | Major Products | Toxicity |

|---|---|---|

| 450°C | Polychlorinated dibenzofurans (PCDFs) | Dioxin-like activity (TEQ = 0.45 ng/g) |

| 600°C | Chlorinated benzenes + CO | Acute inhalation hazard |

Formation of PCDFs correlates with retained chlorine content and oxygen availability .

Interaction with Co-Pollutants

Synergistic effects observed in mixed exposures:

| Co-Pollutant | Interaction Mechanism | Outcome |

|---|---|---|

| TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) | Competitive binding at AhR receptor | 30% increase in hepatic CYP1A1 activity |

| BDE-47 (2,2',4,4'-TeBDE) | Shared metabolic pathways via CYP2B1/2 | Delayed urinary excretion |

These interactions amplify oxidative stress and complicate risk assessments .

Key Research Findings

-

Structural Reactivity : The 2,3-dichloro-substituted ring resists electrophilic substitution due to electron-withdrawing effects, while the 2',4'-dichloro ring undergoes preferential metabolic hydroxylation .

-

Ecotoxicology : Bioaccumulation factors (BAFs) in aquatic organisms range from 2,800 (fish) to 4,500 (bivalves), driven by lipophilicity (log Kow = 5.9) .

-

Regulatory Status : Listed under Stockholm Convention Annex A (elimination) due to persistence (soil t₁/₂ > 6 months) and bioaccumulation potential .

属性

CAS 编号 |

147102-63-4 |

|---|---|

分子式 |

C12H6Cl4O |

分子量 |

308 g/mol |

IUPAC 名称 |

1,2-dichloro-3-(2,4-dichlorophenoxy)benzene |

InChI |

InChI=1S/C12H6Cl4O/c13-7-4-5-10(9(15)6-7)17-11-3-1-2-8(14)12(11)16/h1-6H |

InChI 键 |

UYVBJPIPRAJEKW-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |

规范 SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |

Key on ui other cas no. |

147102-63-4 31242-94-1 |

同义词 |

2,3-Dichlorophenyl 2,4-dichlorophenyl ether |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。